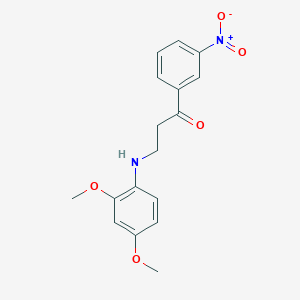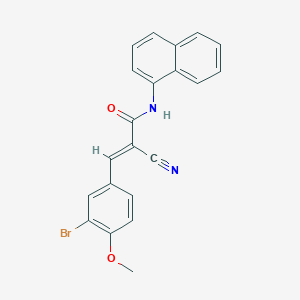
(E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of (E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide in inhibiting cancer cell growth involves the induction of apoptosis and inhibition of cell proliferation. Studies have shown that this compound induces apoptosis by activating the caspase-3 pathway and inhibiting the expression of anti-apoptotic proteins. Inhibition of cell proliferation is achieved by blocking the cell cycle at the G2/M phase and inhibiting the expression of cell cycle regulatory proteins.
Biochemical and Physiological Effects:
Studies have shown that (E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide exhibits low toxicity towards normal cells, indicating its potential as a safe and effective anticancer agent. In addition, this compound has been shown to exhibit strong fluorescence in the visible region, making it a potential candidate for use in biological imaging.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide has several advantages for use in lab experiments, including its ease of synthesis, low toxicity towards normal cells, and strong fluorescence in the visible region. However, this compound also has limitations, including its low solubility in water and its sensitivity to light and air.
Orientations Futures
There are several potential future directions for research on (E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide. These include:
1. Further studies on the mechanism of action of this compound in inhibiting cancer cell growth.
2. Development of more efficient and scalable synthesis methods for this compound.
3. Exploration of the potential of this compound as a fluorescent probe for use in biological imaging.
4. Studies on the potential of this compound as a building block for the synthesis of other compounds.
5. Investigation of the potential of this compound as a therapeutic agent for other diseases besides cancer.
In conclusion, (E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research on this compound could lead to the development of new therapeutic agents and imaging probes.
Méthodes De Synthèse
(E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide has been synthesized using different methods, including the Knoevenagel condensation reaction and the Suzuki-Miyaura cross-coupling reaction. The Knoevenagel condensation reaction involves the reaction between 3-bromo-4-methoxybenzaldehyde and cyanoacetamide in the presence of a base, resulting in the formation of (E)-3-(3-bromo-4-methoxyphenyl)-2-cyanoacrylamide. The naphthalene moiety is then introduced using a second Knoevenagel condensation reaction between (E)-3-(3-bromo-4-methoxyphenyl)-2-cyanoacrylamide and 1-naphthaldehyde. The Suzuki-Miyaura cross-coupling reaction involves the reaction between 3-bromo-4-methoxybenzaldehyde and 1-naphthalenylboronic acid in the presence of a palladium catalyst, resulting in the formation of (E)-3-(3-bromo-4-methoxyphenyl)-2-naphthalenylpropenal. The cyano group is then introduced using a Knoevenagel condensation reaction between (E)-3-(3-bromo-4-methoxyphenyl)-2-naphthalenylpropenal and cyanoacetamide.
Applications De Recherche Scientifique
(E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent. Studies have shown that (E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In materials science, this compound has been studied for its potential as a fluorescent probe. Studies have shown that (E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide exhibits strong fluorescence in the visible region, making it a potential candidate for use in biological imaging. In organic synthesis, this compound has been studied for its potential as a building block for the synthesis of other compounds.
Propriétés
IUPAC Name |
(E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrN2O2/c1-26-20-10-9-14(12-18(20)22)11-16(13-23)21(25)24-19-8-4-6-15-5-2-3-7-17(15)19/h2-12H,1H3,(H,24,25)/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESMBTSFBLQKSL-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC3=CC=CC=C32)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC3=CC=CC=C32)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-bromo-4-methoxyphenyl)-2-cyano-N-naphthalen-1-ylprop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-(4-(morpholinosulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2674836.png)
![3-[(2,5-Dimethoxyphenyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2674839.png)
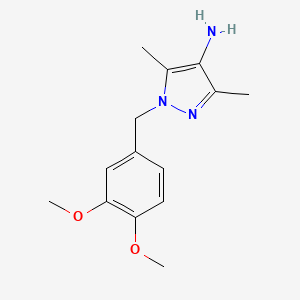

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-oxo-2-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2674845.png)
![6-methyl-4-oxo-N-[1-(2-thienyl)propyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2674848.png)
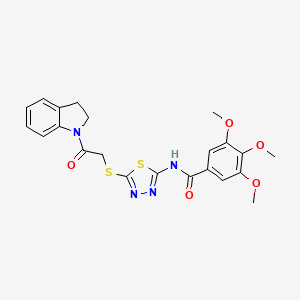
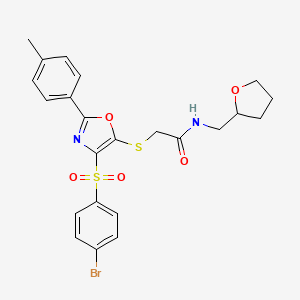
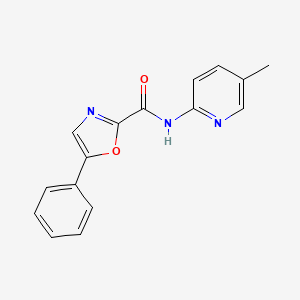

![2-Amino-4-(cyanomethyl)-6-[4-(2-nitrophenyl)sulfonylpiperazin-1-yl]pyridine-3,5-dicarbonitrile](/img/structure/B2674854.png)
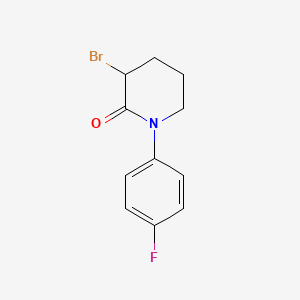
![6-cyano-N-[3-(2-fluorophenyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2674857.png)
